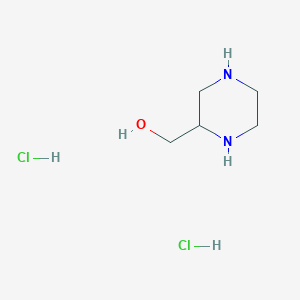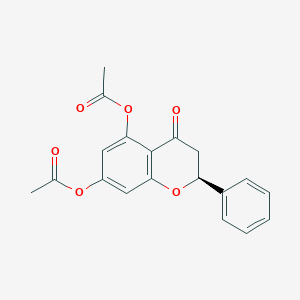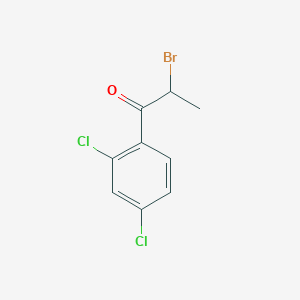
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one
Descripción general
Descripción
“2-Bromo-1-(2,4-dichlorophenyl)propan-1-one” is an organic compound with the molecular formula C9H7BrCl2O . It is also known as bromoacetone . It is a colorless or slightly yellow crystal or crystalline powder .
Synthesis Analysis
There are several methods to synthesize this compound. One of the commonly used methods is to react 2,4-dichlorophenylacetone with hydrogen bromide . The specific steps can be referred to in the relevant literature and experimental manual of organic synthetic chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, seven hydrogen atoms, one bromine atom, two chlorine atoms, and one oxygen atom . The molecular weight is 281.96 .Chemical Reactions Analysis
This compound is commonly used as a raw material for organic synthesis . It can be used to prepare other organic compounds, such as drugs and pesticides . It can also be used as an intermediate for dyes and pigments .Physical And Chemical Properties Analysis
This compound has a melting point of about 80-82 degrees Celsius and a boiling point of about 260-261 degrees Celsius . It is soluble in organic solvents, such as ether and benzene, but almost insoluble in water .Safety And Hazards
This compound should be handled and stored with care to prevent contact with skin and inhalation of dust or gas . It should be kept away from fire and oxidant to avoid fire or explosion . Protective gloves and goggles should be worn during use to ensure good ventilation in the laboratory . In the case of accidental contact, the affected area should be immediately flushed with plenty of water and medical help should be sought .
Propiedades
IUPAC Name |
2-bromo-1-(2,4-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHLBMVGQBPSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

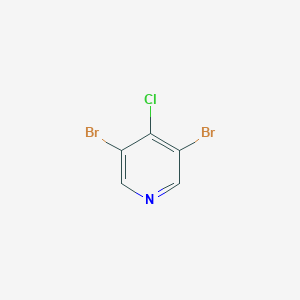
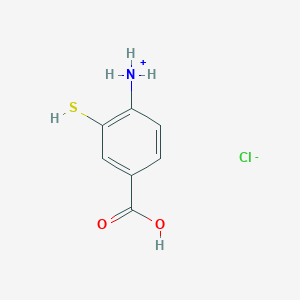
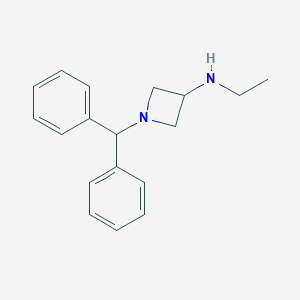
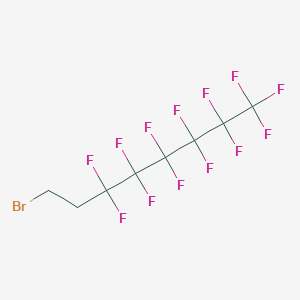
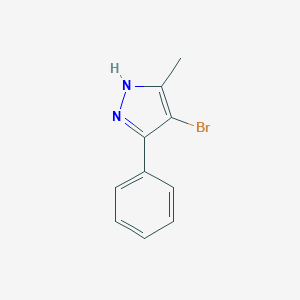
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)
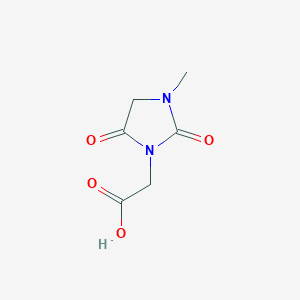
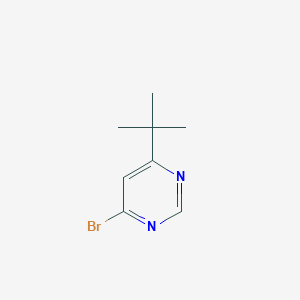
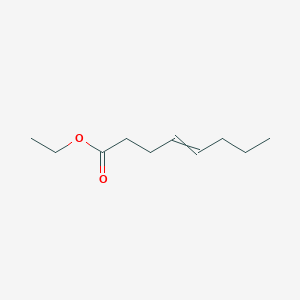
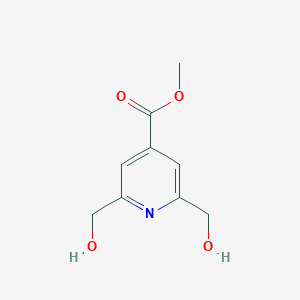
![ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B169407.png)

